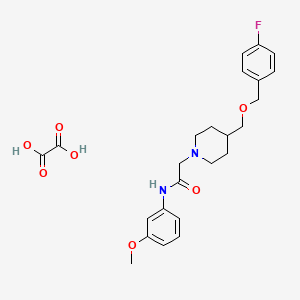
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H29FN2O7 and its molecular weight is 476.501. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Medicinal Chemistry
- The compound is involved in the synthesis of various medicinal chemistry components. For instance, it's related to oxindole synthesis via palladium-catalyzed CH functionalization, which is a significant method in medicinal chemistry synthesis (Magano et al., 2014).
2. Neuropharmacology
- Research on compounds structurally related to this one has explored their effects on neural systems, particularly in the context of feeding, arousal, stress, and drug abuse. For example, GSK1059865, a structurally related compound, has been evaluated for its effects on binge eating in rats, highlighting the potential role of similar compounds in neuropharmacological research (Piccoli et al., 2012).
3. Radiochemistry
- The compound and its derivatives are also of interest in radiochemistry, especially in the synthesis of radiobrominated ligands for various receptors. This application is crucial in developing tracers for positron emission tomography (PET) and other imaging technologies (Terrière et al., 1997).
4. Carbohydrate Chemistry
- In carbohydrate chemistry, derivatives of this compound have been used in the protection of hydroxyl groups. This application is vital for the synthesis of complex carbohydrates and glycoconjugates (Spjut et al., 2010).
5. Catalysis and Organic Synthesis
- The compound is relevant in catalysis and organic synthesis, contributing to the development of new methodologies and synthesis of novel compounds. This includes its role in the synthesis of new salts and their use in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ et al., 2005).
6. Molecular Dynamics and Quantum Chemistry
- Studies on similar piperidine derivatives have been conducted in the field of quantum chemistry and molecular dynamic simulations, particularly for predicting corrosion inhibition efficiencies on metals (Kaya et al., 2016).
7. Antibacterial Research
- Related compounds have shown promise in antibacterial research, demonstrating activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Propiedades
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3.C2H2O4/c1-27-21-4-2-3-20(13-21)24-22(26)14-25-11-9-18(10-12-25)16-28-15-17-5-7-19(23)8-6-17;3-1(4)2(5)6/h2-8,13,18H,9-12,14-16H2,1H3,(H,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOOVLFSOBYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

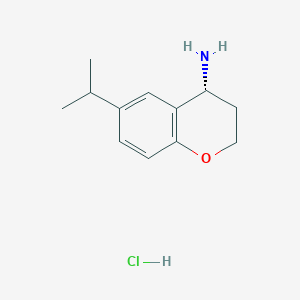

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate](/img/structure/B2419886.png)



![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)
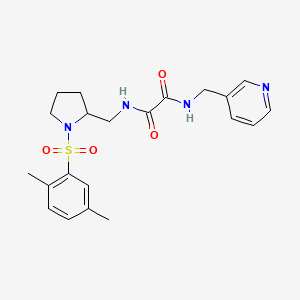
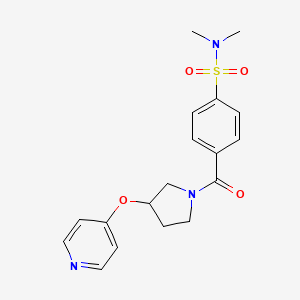
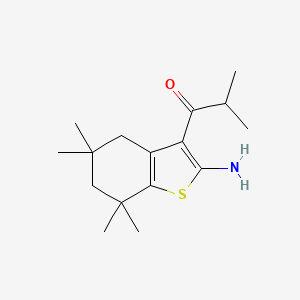
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)


![2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2419905.png)